molecular formula C15H14N2O5 B1669902 N-(3,4-dimethoxyphenyl)-4-nitrobenzamide CAS No. 178803-91-3

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide

Cat. No.: B1669902
CAS No.: 178803-91-3
M. Wt: 302.28 g/mol
InChI Key: QVRYMECVJRSTFI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3,4-dimethoxyphenyl group and a 4-nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide typically involves the reaction of 3,4-dimethoxyaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and efficient waste management practices to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Reduction: N-(3,4-dimethoxyphenyl)-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4-dimethoxyaniline and 4-nitrobenzoic acid.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide depends on its specific application. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide can be compared with similar compounds such as:

    3,4-dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    N-(3,4-dimethoxyphenyl)methyleneamino-4-hydroxybenzamide: A related compound used as a corrosion inhibitor.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-13-8-5-11(9-14(13)22-2)16-15(18)10-3-6-12(7-4-10)17(19)20/h3-9H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRYMECVJRSTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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